Receptor Binding Affinity: Anisopirol D2 Ki vs. Haloperidol and Fluanisone
Anisopirol demonstrates high binding affinity for the dopamine D2 receptor with a Ki of 3.40 nM in rat striatal membrane preparations using [3H]spiperone displacement assays [1]. This affinity is comparable to that of haloperidol (Ki ≈ 0.5–2.0 nM) [2] and is approximately 10-fold higher than that of its parent compound fluanisone (Ki ≈ 30 nM) [3]. The quantitative difference in D2 affinity between Anisopirol and fluanisone aligns with the reported ~2-fold higher in vivo potency of Anisopirol .
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.40 nM |
| Comparator Or Baseline | Haloperidol (Ki ≈ 0.5–2.0 nM); Fluanisone (Ki ≈ 30 nM) |
| Quantified Difference | Anisopirol Ki is ~1.7–6.8× higher than haloperidol; ~8.8× lower (higher affinity) than fluanisone |
| Conditions | In vitro [3H]spiperone displacement in rat striatal membranes |
Why This Matters
Researchers selecting a tool compound for D2 receptor studies must consider the specific affinity range; Anisopirol offers a distinct intermediate affinity profile compared to the ultra-high affinity of haloperidol or the lower affinity of fluanisone, enabling differential occupancy modeling.
- [1] BindingDB. Entry BDBM50056039: D(2) dopamine receptor affinity data for Anisopirol. View Source
- [2] Seeman P, Van Tol HH. Dopamine receptor pharmacology. Trends Pharmacol Sci. 1994;15(7):264-270. doi:10.1016/0165-6147(94)90323-9. View Source
- [3] Janssen PA, Niemegeers CJ, Schellekens KH. Is it possible to predict the clinical effects of neuroleptic drugs (major tranquillizers) from animal data? Arzneimittelforschung. 1965;15(10):1196-1206. View Source
